N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Description
N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a benzimidazole-derived small molecule characterized by a benzoimidazole core linked to a phenylacetamide scaffold bearing an ethylsulfonyl substituent. The benzoimidazole moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-2-30(28,29)19-12-10-16(11-13-19)14-22(27)24-18-7-5-6-17(15-18)23-25-20-8-3-4-9-21(20)26-23/h3-13,15H,2,14H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHJFNXOMOGRBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide, often referred to in literature as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C25H24N4O5S
- Molecular Weight : 524.6 g/mol
- IUPAC Name : N-[(1S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)ethyl]benzenesulfonamide
The compound's structure includes a benzimidazole moiety, which is known for various biological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Activity
Several studies have investigated the anticancer properties of benzimidazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Case Study : In vitro studies on human cancer cell lines (e.g., A549 lung cancer cells) demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM over 48 hours. The IC50 value was determined to be approximately 25 µM, indicating moderate potency against these cells.
Antimicrobial Activity
Benzimidazole derivatives are also noted for their antimicrobial properties. The compound's efficacy against various bacterial strains has been evaluated:
- Testing Against Bacteria : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 µg/mL.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been explored through various assays:
- Cytokine Inhibition : It was found that treatment with the compound led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural Comparison and Key Substituents
Key Observations :
- Sulfonyl vs. Thioacetamide Linkers : The ethylsulfonyl group in the target compound may offer superior metabolic stability compared to thioacetamide derivatives (e.g., 5a), where the sulfur atom is prone to oxidation .
- Alkylsulfonyl Chain Length : Compound 29 (methylsulfonyl) and the target compound (ethylsulfonyl) differ in alkyl chain length, which could modulate lipophilicity and target engagement. Ethylsulfonyl may balance hydrophobicity and solubility better than shorter chains .
- Triazole vs. Sulfonyl Groups : Compound 6o, incorporating a trifluoromethyl-triazole moiety, exhibits potent quorum sensing inhibition (64.25% at 250 µM), suggesting that electron-withdrawing groups enhance activity against bacterial LasR receptors. The target compound’s ethylsulfonyl group, while less electronegative than CF₃, may still engage similar binding pockets .
Key Findings :
- Quorum Sensing Inhibition : The target compound’s ethylsulfonyl group is less potent than nitro (25b) or trifluoromethyl (6o) substituents in quorum sensing inhibition, likely due to reduced electron-withdrawing effects critical for LasR receptor binding .
- Anticancer Potential: While the target compound lacks direct tubulin inhibition data, structural parallels to cinnamide derivatives (IC₅₀: 0.8–2.3 µM) suggest possible activity. The ethylsulfonyl group may enhance solubility compared to bulkier aryl substituents in cinnamides .
Mechanistic Insights from Molecular Docking
- LasR Receptor Binding : Compound 6p (analog of 6o) docks into the LasR active site (PDB: 2UV0) via hydrogen bonds with Trp60 and Tyr56, while its trifluoromethyl group stabilizes hydrophobic interactions. The target compound’s ethylsulfonyl group may mimic these interactions but with weaker electronegativity .
- Tubulin Binding : Cinnamide derivatives bind at the colchicine site, where the benzoimidazole core interacts with β-tubulin’s Thr177. The target compound’s acetamide linker may offer conformational flexibility absent in rigid cinnamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
